2-Fluorocyclopropane-1,1-dicarboxylic acid
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Overview
Description
2-Fluorocyclopropane-1,1-dicarboxylic acid is an organic compound characterized by the presence of a fluorine atom attached to a cyclopropane ring, which also bears two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorocyclopropane-1,1-dicarboxylic acid typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxideThe reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorocyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropane-1,1-dione derivatives, while reduction can produce cyclopropane-1,1-diol derivatives .
Scientific Research Applications
2-Fluorocyclopropane-1,1-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which 2-Fluorocyclopropane-1,1-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
1,1-Difluorocyclopropane: Contains two fluorine atoms, leading to increased stability and different chemical behavior.
Cyclopropane-1,1-dicarboxylic acid derivatives: Various derivatives with different substituents can exhibit a wide range of properties and applications .
Uniqueness: 2-Fluorocyclopropane-1,1-dicarboxylic acid is unique due to the presence of a single fluorine atom, which imparts distinct electronic and steric effects. This makes it a versatile compound for various synthetic and research applications, offering a balance between reactivity and stability .
Properties
IUPAC Name |
2-fluorocyclopropane-1,1-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO4/c6-2-1-5(2,3(7)8)4(9)10/h2H,1H2,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEMAYUZSSPUGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665665 |
Source
|
Record name | 2-Fluorocyclopropane-1,1-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163266-04-4 |
Source
|
Record name | 2-Fluoro-1,1-cyclopropanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163266-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorocyclopropane-1,1-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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